molecular formula C18H20N2O2S B5711024 ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B5711024
M. Wt: 328.4 g/mol
InChI Key: ZHQHGRVTIMVHLK-UHFFFAOYSA-N
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Description

ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a unique structure that combines an ethyl ester, a benzoate group, and a phenethylamino carbothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves a multi-step process. One common method starts with the reaction of ethyl 4-aminobenzoate with phenethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dichloromethane, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-{[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL]AMINO}BENZOATE: Similar structure but with a morpholinopropyl group instead of a phenethyl group.

    ETHYL 4-{[(ALLYLAMINO)CARBOTHIOYL]AMINO}BENZOATE: Contains an allylamino group instead of a phenethyl group.

    ETHYL 4-AMINO BENZOATE: Lacks the phenethylamino carbothioyl moiety, making it structurally simpler.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(2-phenylethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-22-17(21)15-8-10-16(11-9-15)20-18(23)19-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHGRVTIMVHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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